7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of bromine, chlorine, and a trimethylsilyl group attached to a pyrrolo[2,3-b]pyrazine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce the bromine and chlorine atoms into the core structure. This can be achieved using reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2).
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).
Attachment of the Ethoxy Methyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine: Similar structure but lacks the trimethylsilyl and ethoxy methyl groups.
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine: Similar structure but lacks the bromine atom.
7-Bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the trimethylsilyl and ethoxy methyl groups, makes 7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine unique
Properties
Molecular Formula |
C12H17BrClN3OSi |
---|---|
Molecular Weight |
362.72 g/mol |
IUPAC Name |
2-[(7-bromo-2-chloropyrrolo[2,3-b]pyrazin-5-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H17BrClN3OSi/c1-19(2,3)5-4-18-8-17-7-9(13)11-12(17)15-6-10(14)16-11/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
ZBZITYYZEIJIID-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=NC(=CN=C21)Cl)Br |
Origin of Product |
United States |
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